

Application Notes: (-)-Dihydrocarveol in the Fragrance and Flavor Industry

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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B1210190

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1.0 Introduction

Dihydrocarveol (DHC) is a monoterpenoid alcohol that plays a significant role in the formulation of various fragrance and flavor compositions. It is a derivative of carvone and is found naturally in essential oils like caraway and mint.[1] DHC exists as a mixture of eight stereoisomers, and its organoleptic properties are highly dependent on the specific isomeric composition.[2] While the term "dihydrocarveol" in commercial use often refers to an unspecified mixture of these isomers, this document will focus on the available data pertaining to **(-)-Dihydrocarveol** and its general role within the industry. It is critical to note that while dihydrocarveol (isomer unspecified) is widely used, at least one major industry resource recommends the specific (1R,2R,5R)-**(-)-dihydrocarveol** isomer as not for fragrance or flavor use.[3] Therefore, the application data presented herein primarily pertains to the commercially available isomeric mixtures.

2.0 Organoleptic Profile

The sensory characteristics of dihydrocarveol are complex, often described as a refreshing and cooling minty profile with additional woody and spicy notes.

- **Odor:** The odor is predominantly minty, reminiscent of spearmint, with a distinct cooling effect that is less sharp than menthol.[2] It possesses camphoraceous undertones, supported by warm, sweet-woody, and subtle spicy facets.[2] Some sources also describe anise and green nuances.[4]

- **Flavor/Taste:** At a concentration of 15 ppm, the taste is characterized as green and minty with sweet, weedy, and spicy nuances.^[5] In higher concentrations, it can present a slightly burning, peppery taste with a resemblance to caraway.^[5]

3.0 Applications in Industry

Dihydrocarveol is valued for its refreshing scent and flavor-enhancing properties.^[6]

- **Fragrance Industry:** It is utilized to enhance the freshness of perfumes, colognes, and personal care products like soaps.^[6] It serves as a sophisticated freshness modifier, a lifter for heavy floral accords (e.g., tuberose, gardenia), and a complexifier in woody-herbal compositions.^[2] Its persistence is notable, with a substantivity of 20 hours on a smelling strip.^{[2][4]}
- **Flavor Industry:** As a flavoring agent, it imparts a cool, minty taste to food products, including chewing gum, candies, and beverages.^[6] It is also used in imitation pepper, caraway, and spice blend flavor compositions.^[5]

4.0 Quantitative Data Summary

The following tables summarize key quantitative data for dihydrocarveol (isomer unspecified).

Table 1: Physicochemical Properties of Dihydrocarveol (Isomer Unspecified)

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O	[1]
Molecular Weight	154.25 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2][6]
Boiling Point	224-225 °C	[5]
Density	0.926 g/mL at 25 °C	[5]
Refractive Index	1.47700 to 1.48700 @ 20.00 °C	[4]
Flash Point	183.00 °F (83.89 °C)	[4]
Vapor Pressure	0.100000 mmHg @ 20.00 °C	[4]

Table 2: Organoleptic Properties and Sensory Thresholds

Parameter	Description	Source(s)
Odor Type	Minty, cooling, sweet, woody, camphoreous, spicy	[2][4]
Odor Strength	Medium	[4]
Substantivity	20 hours (on smelling strip)	[2][4]
Taste Profile	Green, minty, sweet, weedy, spicy	[5]
Taste Threshold	15 ppm	[5]

Table 3: Recommended Usage Levels in Consumer Products

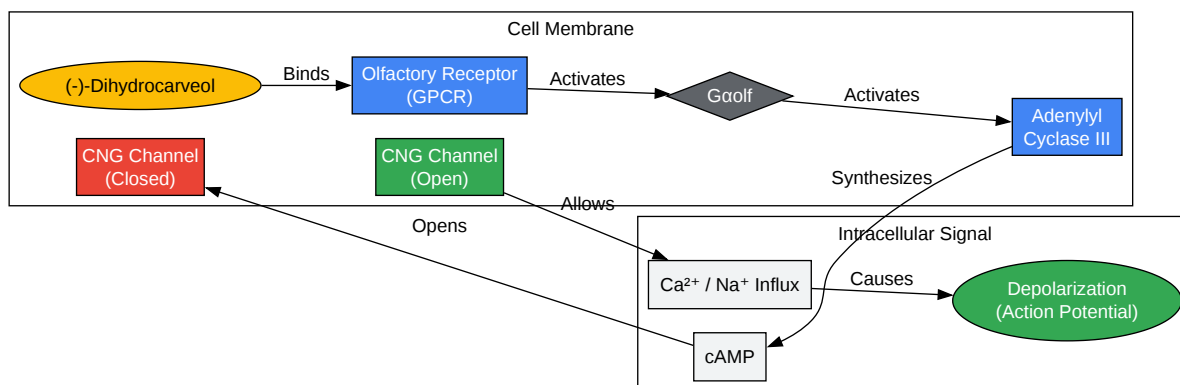
Product Type	Recommended Max. Concentration	Source(s)
Fragrance Concentrate	6.0%	[4]
Alcoholic Beverages	up to 500 ppm	[5]

5.0 Mechanism of Sensory Perception

The perception of **(-)-Dihydrocarveol**'s aroma and its characteristic cooling sensation are mediated by distinct biological signaling pathways.

5.1 Olfactory Pathway

The odor of dihydrocarveol is detected by olfactory receptors (ORs) in the nasal epithelium. The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) initiates a signal transduction cascade. This process involves the activation of an olfactory-specific G-protein ($G_{\alpha olf}$), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[\[7\]](#)[\[8\]](#) The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca^{2+} and Na^{+} ions.[\[8\]](#)[\[9\]](#) This influx depolarizes the olfactory receptor neuron, which is further amplified by a Ca^{2+} -activated Cl^{-} current, triggering an action potential that travels to the olfactory bulb in the brain for processing.[\[7\]](#)[\[8\]](#)

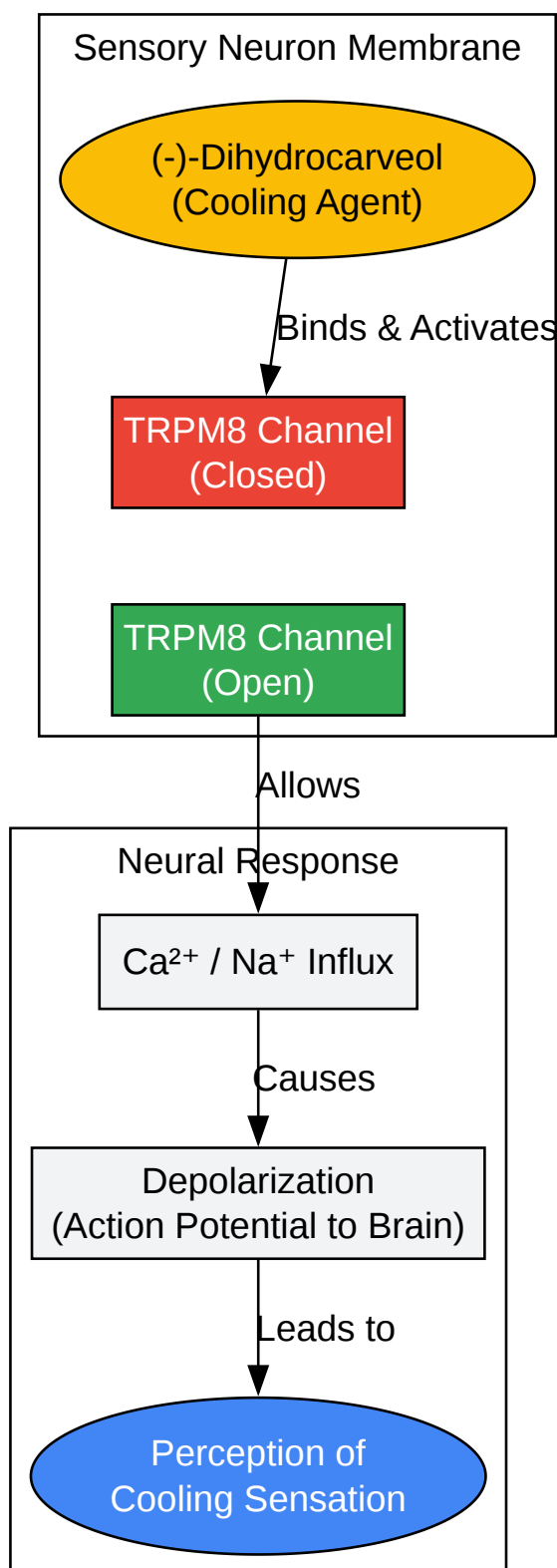


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General Olfactory Signal Transduction Pathway.

5.2 Chemesthetic (Cooling) Pathway via TRPM8

The cooling sensation produced by dihydrocarveol is likely mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established sensor for cold temperatures and cooling agents like menthol.[10][11] TRPM8 is a non-selective cation channel expressed in sensory neurons.[12] When a cooling agonist such as dihydrocarveol binds to the channel, it induces a conformational change that opens the channel pore.[12] This opening allows an influx of cations, primarily Ca^{2+} and Na^{+} , into the neuron. The resulting depolarization generates an action potential that is transmitted to the brain and perceived as a cooling sensation, distinct from the olfactory perception.[10]



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Proposed Cooling Sensation Pathway via TRPM8.

Experimental Protocols

Protocol 1: Chiral Analysis of **(-)-Dihydrocarveol** by Gas Chromatography-Mass Spectrometry (GC-MS)

1.1 Principle This protocol outlines the separation and quantification of dihydrocarveol enantiomers from an essential oil or fragrance matrix using gas chromatography with a chiral stationary phase column, coupled to a mass spectrometer for detection and identification. The distinct enantiomers will exhibit different retention times on the chiral column.[\[13\]](#)[\[14\]](#)

1.2 Equipment & Reagents

- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Chiral capillary column (e.g., Rt- β DEXse, 30 m x 0.32 mm, 0.25 μ m film thickness)[\[13\]](#)
- Autosampler and 1 μ L injection syringe
- Heptane or Dichloromethane (GC grade)
- **(-)-Dihydrocarveol** analytical standard
- Essential oil or fragrance sample containing dihydrocarveol
- Volumetric flasks, pipettes, and vials

1.3 Sample Preparation

- Prepare a stock solution of the **(-)-Dihydrocarveol** standard at 1000 μ g/mL in heptane.
- Create a series of calibration standards by serially diluting the stock solution (e.g., 1, 5, 10, 50, 100 μ g/mL).
- Accurately weigh 100 mg of the sample matrix (e.g., spearmint oil) into a 10 mL volumetric flask.
- Dilute the sample to the mark with heptane, cap, and vortex to mix thoroughly. This results in a 1% solution.[\[13\]](#)

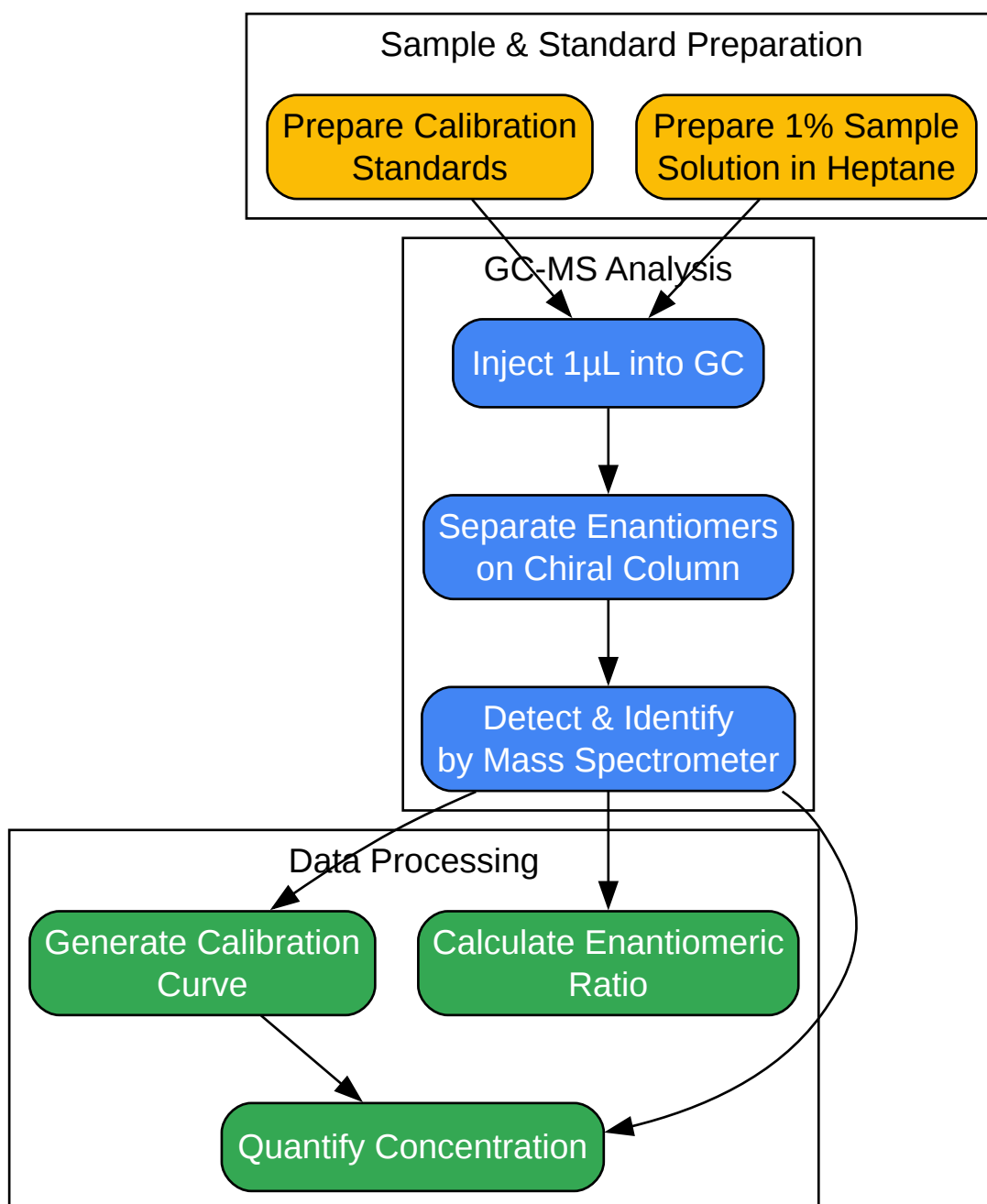
- Transfer an aliquot to a 2 mL autosampler vial for analysis.

1.4 GC-MS Parameters

- Injector: Split mode, Split ratio 10:1, Temperature 200°C[13]
- Injection Volume: 1 µL
- Carrier Gas: Helium, Constant flow at 5 cc/min (or linear velocity of 80 cm/sec)[13]
- Oven Program:
 - Initial Temperature: 60°C, hold for 1 min
 - Ramp: 2°C/min to 200°C[13]
 - Hold: 5 min at 200°C
- MS Transfer Line: 250°C
- Ion Source: 230°C
- Mass Range: Scan m/z 40-300
- Ionization Mode: Electron Ionization (EI) at 70 eV

1.5 Data Analysis

- Identify the peaks for the dihydrocarveol isomers based on their retention times (confirmed by running the standard) and mass spectra.
- Generate a calibration curve by plotting the peak area of the **(-)-Dihydrocarveol** standard against its concentration.
- Quantify the amount of **(-)-Dihydrocarveol** in the sample by comparing its peak area to the calibration curve.
- Calculate the enantiomeric ratio by comparing the peak areas of the different isomers.



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Workflow for Chiral GC-MS Analysis.

Protocol 2: Sensory Evaluation of Cooling Effect Intensity

2.1 Objective To quantify the perceived cooling intensity of **(-)-Dihydrocarveol** in a simple liquid matrix using a trained sensory panel and a graded intensity scale.[15]

2.2 Panelist Selection & Training

- Recruit 10-15 panelists who are non-smokers and have no known taste or smell disorders.
- Train panelists to identify and rate the intensity of the "cooling" sensation using reference standards (e.g., varying low concentrations of L-menthol).
- Ensure panelists can consistently use the 0-10 intensity scale, where 0 is "no cooling sensation" and 10 is "extremely intense cooling".

2.3 Materials

- **(-)-Dihydrocarveol**
- Food-grade ethanol
- Deionized water
- Reference sample: 0.01% L-menthol solution
- Control sample: Water with the same percentage of ethanol as test samples
- Unsalted crackers and room temperature water (for palate cleansing)[[16](#)]
- Standardized serving cups, coded with random 3-digit numbers[[16](#)]

2.4 Sample Preparation

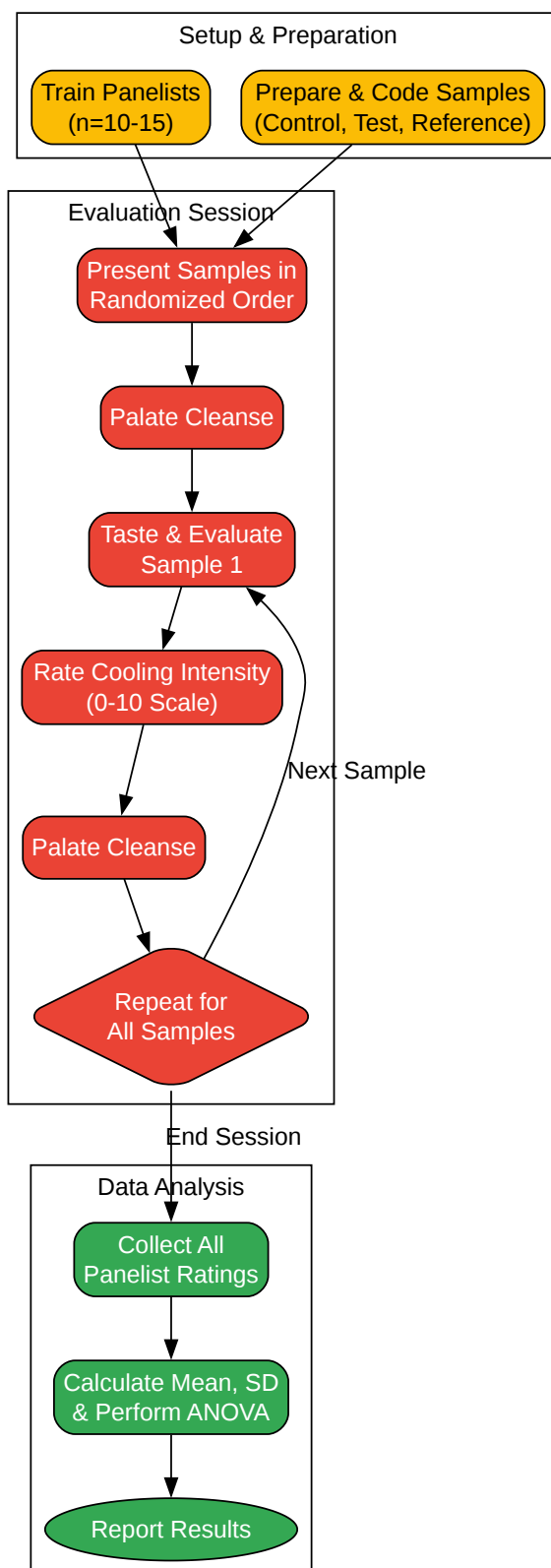
- Prepare a stock solution of **(-)-Dihydrocarveol** in ethanol.
- Prepare the final test sample by diluting the stock solution in water to the desired concentration (e.g., 50 ppm). Ensure the final ethanol concentration is below the taste threshold (<1%).
- Prepare the control and reference samples.
- Pour 20 mL of each sample into the coded cups. Prepare one set for each panelist.

2.5 Procedure

- Conduct the evaluation in individual sensory booths under controlled lighting and temperature.[16]
- Provide each panelist with the set of samples in a randomized order.[16]
- Instructions for Panelists: a. Rinse your mouth with water and eat a small piece of an unsalted cracker. b. Take the entire first sample into your mouth, swish for 10 seconds, and expectorate. c. Wait 30 seconds, then rate the maximum perceived cooling intensity on the provided 0-10 scale. d. Wait at least 3 minutes, cleansing your palate with water and crackers, before evaluating the next sample.[16] e. Repeat for all samples.

2.6 Data Analysis

- Collect the intensity ratings from all panelists for each sample.
- Calculate the mean and standard deviation of the intensity ratings for the test sample, control, and reference.
- Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if the cooling intensity of the **(-)-Dihydrocarveol** sample is significantly different from the control and the reference.



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Workflow for Sensory Evaluation of Cooling Intensity.

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